molecular formula C22H23N3O2 B2759319 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-21-3

1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2759319
CAS RN: 900002-21-3
M. Wt: 361.445
InChI Key: HNYGEUHVJKOUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Compounds related to "1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been synthesized and characterized to explore their potential applications in medicinal chemistry and material science. For instance, the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives have been extensively studied, highlighting the importance of these compounds in the development of new therapeutic agents. These derivatives demonstrate significant cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Activities Research on similar chemical structures has shown promising antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. A study on novel oxadiazole derivatives with a substituted (4-methoxyphenyl)tetrahydropyranyl moiety revealed significant antibacterial activity, suggesting their utility in addressing microbial resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Molecular Structure Analysis The molecular structure and properties of similar compounds have been analyzed using experimental and theoretical approaches, providing insights into their potential applications in material science and drug design. Studies involving X-ray diffraction and computational methods have elucidated the structural characteristics and electronic properties of these compounds, facilitating the exploration of their functional applications in various fields (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).

Cytotoxicity and Potential Anticancer Applications Compounds with structures related to "1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to the identification of potential anticancer agents and advance the understanding of their mechanisms of action (Bu, Chen, Deady, & Denny, 2002).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-5-9-18(10-6-16)23-22(26)25-15-14-24-13-3-4-20(24)21(25)17-7-11-19(27-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGEUHVJKOUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.